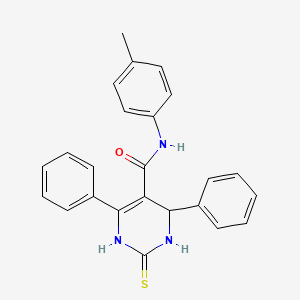![molecular formula C16H17N3O2 B4065276 4-methoxy-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyrimidine](/img/structure/B4065276.png)
4-methoxy-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyrimidine
Descripción general
Descripción
4-methoxy-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyrimidine derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Antiviral Activity
One of the key applications of pyrimidine derivatives is their antiviral properties. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives have been identified for their potent inhibitory activity against retrovirus replication in cell culture, highlighting their potential in treating viral infections (Hocková et al., 2003).
Structural and Electronic Properties
The structural and electronic properties of thiopyrimidine derivatives have been explored, demonstrating their significant presence in nonlinear optics (NLO) applications. This includes a detailed comparison between theoretical (DFT/TDDFT) studies and experimental data, underscoring their potential in optoelectronic and high-tech applications due to their NLO characteristics (Hussain et al., 2020).
Antifungal Effects
Synthesized derivatives have shown notable antifungal effects against various types of fungi, suggesting their application as effective antifungal agents. This includes the development of new compounds with heightened efficacy against specific fungal strains, contributing to the field of antimicrobial research (Jafar et al., 2017).
Liquid Crystal Properties
The synthesis of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids has been investigated for their liquid crystal properties. This research highlights the potential use of these compounds in developing new materials with specific mesophase ranges, useful in various applications including displays and sensors (Mikhaleva, 2003).
Fluorescence in Nucleic Acid Study
Pyrimidine analogs with remarkable fluorescence properties when incorporated into RNA have been identified. These compounds not only enhance binding affinity towards RNA and DNA targets but also exhibit changes in fluorescence upon duplex formation. Such characteristics make them valuable as probes in studying nucleic acid processing enzymes (Wahba et al., 2008).
Corrosion Inhibition
Spiropyrimidinethiones have been studied for their corrosion inhibition effects on mild steel in acidic solutions. These studies provide insights into the development of new corrosion inhibitors, showcasing the potential of pyrimidine derivatives in protecting metals against corrosion, a significant application in industrial maintenance and preservation (Yadav et al., 2015).
Propiedades
IUPAC Name |
[4-(6-methoxypyrimidin-4-yl)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-21-15-10-14(17-11-18-15)12-4-6-13(7-5-12)16(20)19-8-2-3-9-19/h4-7,10-11H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVLLEKKDBQYQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C2=CC=C(C=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chlorophenyl)butanamide](/img/structure/B4065193.png)
![4-methyl-N-{2-[methyl(phenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B4065196.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B4065205.png)
![methyl [(3-cyano-5-oxo-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetate](/img/structure/B4065223.png)
![4,7,7-trimethyl-N-(3-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4065235.png)
![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4065242.png)
![5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4065250.png)
![N-[4-({[4-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)-2-pyrimidinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4065255.png)
![ethyl 4-[({[3-cyano-5-{[(2-fluorophenyl)amino]carbonyl}-4-(2-furyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetyl)amino]benzoate](/img/structure/B4065265.png)
![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4065270.png)

![(1S*,6R*)-9-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4065293.png)

![N-(2-chlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4065303.png)
